molecular formula C31H28N8O9S2 B413616 4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one

4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one

Cat. No.: B413616
M. Wt: 720.7g/mol
InChI Key: OSTLRRHBGXOVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one is a complex organic compound with a molecular formula of C23H24N4O9S2 . This compound is characterized by its unique structure, which includes nitro groups, pyridinyl-piperazinyl sulfonyl groups, and a fluorenone core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one typically involves multiple steps. The process begins with the nitration of fluorenone to introduce nitro groups at the 4 and 5 positions. This is followed by the sulfonylation of the 2 and 7 positions with pyridinyl-piperazinyl groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining reaction purity and yield, are crucial in any industrial setting.

Chemical Reactions Analysis

Types of Reactions

4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines .

Scientific Research Applications

4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dinitro-2,7-bis(piperidine-1-sulfonyl)-fluoren-9-one
  • 2,7-bis(4-(1-piperidinyl)butanoyl)-9H-fluoren-9-one
  • 2,7-bis(4-(4-chloro-phenyl)-piperazine-1-sulfonyl)-fluoren-9-one

Uniqueness

4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one is unique due to the presence of both nitro and pyridinyl-piperazinyl sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C31H28N8O9S2

Molecular Weight

720.7g/mol

IUPAC Name

4,5-dinitro-2,7-bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]fluoren-9-one

InChI

InChI=1S/C31H28N8O9S2/c40-31-23-17-21(49(45,46)36-13-9-34(10-14-36)27-5-1-3-7-32-27)19-25(38(41)42)29(23)30-24(31)18-22(20-26(30)39(43)44)50(47,48)37-15-11-35(12-16-37)28-6-2-4-8-33-28/h1-8,17-20H,9-16H2

InChI Key

OSTLRRHBGXOVHH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C(=C3)[N+](=O)[O-])C5=C(C4=O)C=C(C=C5[N+](=O)[O-])S(=O)(=O)N6CCN(CC6)C7=CC=CC=N7

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C(=C3)[N+](=O)[O-])C5=C(C4=O)C=C(C=C5[N+](=O)[O-])S(=O)(=O)N6CCN(CC6)C7=CC=CC=N7

Origin of Product

United States

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